Product packaging for N-Ethyl-N,N'-diphenylthiourea(Cat. No.:CAS No. 15093-51-3)

N-Ethyl-N,N'-diphenylthiourea

Cat. No.: B081410
CAS No.: 15093-51-3
M. Wt: 256.4 g/mol
InChI Key: CGUZBKOFKLEPPX-UHFFFAOYSA-N
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Description

N-Ethyl-N,N'-diphenylthiourea is a strategically important thiourea derivative widely utilized in scientific research and industrial chemistry development. Its primary research value lies in its dual functionality as a rapid, secondary vulcanization accelerator in the study of rubber chemistry and as a highly effective chelating agent in metallurgy and analytical chemistry. In rubber vulcanization, it functions by decomposing at elevated temperatures to generate reactive species that catalyze the formation of sulfur cross-links between polymer chains, thereby enhancing the efficiency of the vulcanization process and allowing researchers to fine-tune the physical properties of the resulting elastomers, such as tensile strength, elasticity, and heat resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2S B081410 N-Ethyl-N,N'-diphenylthiourea CAS No. 15093-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15093-51-3

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1-ethyl-1,3-diphenylthiourea

InChI

InChI=1S/C15H16N2S/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18)

InChI Key

CGUZBKOFKLEPPX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2

Other CAS No.

15093-51-3

Origin of Product

United States

Synthetic Methodologies for N Ethyl N,n Diphenylthiourea and Analogous N Substituted Thioureas

Established Synthetic Routes to N,N'-Disubstituted Thioureas

The creation of the thiourea (B124793) backbone can be achieved through several reliable methods. These routes offer varying degrees of efficiency, substrate scope, and experimental simplicity.

Conventional Reactions Utilizing Amines and Isothiocyanates

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comrsc.org This reaction is typically high-yielding and proceeds under mild conditions. mdpi.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group, forming a thiourea linkage. The versatility of this method lies in the wide availability of various amines and isothiocyanates, allowing for the synthesis of a diverse library of thiourea derivatives. mdpi.com For the synthesis of N-Ethyl-N,N'-diphenylthiourea, this would involve the reaction of ethylamine (B1201723) with N,N-diphenylcarbamothioyl isothiocyanate or the reaction of N-ethyl-N-phenylamine with phenyl isothiocyanate.

The reaction conditions are often simple, with many syntheses occurring at room temperature by simply mixing the reagents, sometimes without the need for a solvent. nih.gov Mechanochemical methods, such as manual grinding or automated ball milling, have also been employed to afford quantitative yields of N,N'-disubstituted thioureas in a solvent-free manner. rsc.org

Reactant 1Reactant 2ProductConditionsYield
AmineIsothiocyanateN,N'-Disubstituted ThioureaRoom temperature, solvent or solvent-freeGenerally high to quantitative
Primary/Secondary AmineCarbon DisulfideSymmetrical ThioureaAqueous medium, room temperatureExcellent

High-Yield Synthetic Strategies, Including Silicon Pseudohalide Approaches

To achieve exceptionally high yields, often approaching theoretical limits, methods utilizing silicon pseudohalides have been developed. Specifically, silicon tetraisothiocyanate (Si(NCS)₄) has been shown to react with primary and secondary amines to produce N-mono- and N,N'-disubstituted thioureas in essentially theoretical yields. nih.gov This method is advantageous due to its high efficiency and the clean nature of the reaction. The process involves treating the amine with silicon tetraisothiocyanate, which serves as a source of the thiocarbonyl group. nih.govrsc.org This approach is particularly effective for a wide range of amines, including aliphatic, alicyclic, aralkyl, aromatic, and heterocyclic amines. nih.gov

Another high-yield approach involves the in-situ generation of dithiocarbamate (B8719985) salts from amines and carbon disulfide, followed by desulfurization to form isothiocyanates, which then react with another amine. rsc.org While this is a multi-step process, it can be performed in one pot and provides access to unsymmetrical thioureas with high efficiency. rsc.org

Exploration of Multicomponent and One-Pot Synthesis Techniques for Thiourea Scaffolds

Multicomponent reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single operation. mdpi.com Several MCRs have been developed for the synthesis of thiourea scaffolds. These reactions often involve the in-situ formation of an isothiocyanate intermediate. For instance, a three-component reaction of an amine, carbon disulfide, and an electrophile can lead to the formation of functionalized thioureas.

One-pot syntheses are particularly valuable as they reduce the need for purification of intermediates, saving time and resources. nih.gov An example is the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to generate an isothiocyanate in situ. This isothiocyanate can then react with another amine present in the reaction mixture to form an unsymmetrical thiourea. rsc.org Microwave-assisted one-pot synthesis of substituted thioureas has also been reported, offering rapid reaction times and good yields.

Derivatization Strategies for this compound

This compound, once synthesized, can serve as a versatile building block for the creation of more complex and functional molecules. Derivatization strategies often focus on the reactive thiocarbonyl group and the adjacent nitrogen atoms.

Cyclization Reactions Leading to Novel Heterocyclic Derivatives (e.g., Thiazolidinones)

The thiourea moiety is a common precursor for the synthesis of various heterocyclic compounds. One of the most prominent examples is the formation of thiazolidinones. nih.govdigitellinc.com N,N'-disubstituted thioureas can undergo cyclization reactions with α-halo carbonyl compounds to yield 2-imino-1,3-thiazolidin-4-ones. For instance, the reaction of a disubstituted thiourea with chloroacetyl chloride can lead to the formation of a thiazolidinone ring. nih.gov

In a specific example, N,N-disubstituted thioureas have been reacted with dialkyl acetylenedicarboxylates to induce cyclization and form thiazolidinone derivatives in good yields. digitellinc.com This strategy allows for the introduction of additional functional groups onto the heterocyclic ring. The resulting thiazolidinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govdigitellinc.com

Thiourea DerivativeReagentProduct
N,N'-Disubstituted Thioureaα-Halo Carbonyl Compound2-Imino-1,3-thiazolidin-4-one
N,N'-Disubstituted ThioureaDialkyl AcetylenedicarboxylateThiazolidinone Derivative

Functionalization Approaches for Analytical and Synthetic Enhancement

The functionalization of thiourea derivatives can significantly enhance their utility in both analytical and synthetic applications. The thiourea moiety's ability to act as a hydrogen bond donor and its affinity for metal ions make it an excellent scaffold for the development of chemosensors and organocatalysts. mdpi.comresearchgate.net

Analytical Applications: Thiourea derivatives can be functionalized with chromophores or fluorophores to create colorimetric or fluorescent sensors for anions and metal ions. nih.govresearchgate.net The interaction of the thiourea's N-H protons with an anion through hydrogen bonding can lead to a detectable change in the sensor's optical properties. researchgate.net Similarly, the sulfur atom can coordinate with metal ions, providing a mechanism for their detection. nih.gov

Synthetic Enhancement: In the realm of synthetic chemistry, functionalized thioureas have emerged as powerful organocatalysts. mdpi.comlibretexts.org Chiral thiourea derivatives are particularly effective in promoting a variety of asymmetric reactions, including Michael additions, Strecker syntheses, and hydrophosphonylation reactions. libretexts.orgmdpi.com The catalytic activity of these molecules stems from their ability to activate electrophiles through hydrogen bonding. By incorporating specific functional groups, the catalytic efficiency and stereoselectivity of these thiourea-based catalysts can be fine-tuned. mdpi.com Furthermore, the thiourea scaffold serves as a versatile intermediate for the synthesis of other valuable organic compounds. nih.gov

Coordination Chemistry of N Ethyl N,n Diphenylthiourea and Its Derivatives with Transition Metal Ions

Ligand Design and Diverse Coordination Modes

N-Ethyl-N,N'-diphenylthiourea, belonging to the broader class of N,N'-disubstituted thioureas, possesses multiple potential donor sites, primarily the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the thioamide moiety. The coordination behavior of this ligand is significantly influenced by the nature of the substituents on the nitrogen atoms and the reaction conditions. By introducing functional groups onto the phenyl rings or by creating acyl or amino derivatives, the coordination potential of the this compound scaffold can be expanded, leading to a variety of coordination modes.

While this compound itself lacks an oxygen donor, its acyl derivatives, such as N-acyl-N'-ethyl-N'-phenylthioureas, are capable of bidentate coordination through the sulfur and oxygen atoms. This S,O-chelation is a common coordination mode for N-acylthiourea ligands. researchgate.netresearchgate.netconicet.gov.ar Upon deprotonation of the amide proton, these ligands form stable six-membered chelate rings with transition metal ions. researchgate.net The resulting neutral complexes often exhibit a square planar geometry, with two deprotonated ligands coordinating to the metal center in a cis or trans configuration. conicet.gov.arnih.gov For instance, nickel(II) and copper(II) complexes with N,N-dialkyl-N'-benzoylthioureas have been shown to coordinate through the oxygen and sulfur atoms, forming square planar geometries. cardiff.ac.uk Similarly, palladium(II) complexes of glucose-derived thioureas containing a 4-nitrobenzoyl group coordinate as monoanionic O,S chelate ligands. bohrium.com

The formation of these S,O-coordinated complexes is driven by the stability of the six-membered ring and the affinity of the hard oxygen and soft sulfur donor atoms for various transition metals, as explained by Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk

Table 1: Examples of S,O Bidentate Coordination in Acylthiourea Metal Complexes

Metal IonLigand TypeCoordination GeometryReference
Ni(II)N,N-dialkyl-N'-benzoylthioureaSquare Planar cardiff.ac.uk
Cu(II)N,N-dialkyl-N'-benzoylthioureaSquare Planar cardiff.ac.uk
Pd(II)Glucose-derived 4-nitrobenzoyl thiourea (B124793)Square Planar bohrium.com
Pt(II)N,N-Disubstituted-4-chlorobenzoyl thioureaSquare Planar nih.gov

Derivatives of this compound that incorporate an additional nitrogen donor, for example, in a pyridyl or aminophenyl substituent, can act as bidentate S,N-chelating ligands. This mode of coordination typically results in the formation of a four or five-membered chelate ring. For instance, (N-pyridine-2-yl)thioureas have been shown to act as S,N-bidentate ligands, coordinating to palladium(II) through the thione sulfur and the nitrogen atom of the pyridine (B92270) ring. nuph.edu.ua

In the absence of a stronger oxygen donor from an acyl group, the thioamide nitrogen can participate in coordination. The deprotonation of the N-H group facilitates the formation of a stable chelate ring with the metal center. researchgate.net Complexes of Ni(II), Cu(II), Pd(II), and Pt(II) with N-Phenylmorpholine-4-carbothioamide have been synthesized where the ligand acts as a bidentate chelating agent via the sulfur and nitrogen atoms. mdpi.com

The introduction of multiple donor-functionalized substituents on the this compound framework can lead to ligands with multidentate coordination capabilities. Ligands bearing multiple pyridyl, amino, or other donor groups can coordinate to a single metal center in a tridentate or tetradentate fashion, or bridge multiple metal centers to form polynuclear complexes or coordination polymers. mdpi.com

For instance, bis(thiourea) ligands have been shown to coordinate to metal centers through the two thionic sulfur atoms, acting as bidentate bridging or chelating ligands. While not directly a derivative of this compound, this illustrates the principle that incorporating multiple thiourea moieties or other functional groups can lead to higher denticity. The flexibility of such polydentate ligands allows for the formation of complexes with various geometries, including octahedral and trigonal bipyramidal structures. uobasrah.edu.iq

Thiourea derivatives can exist in tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. uobasrah.edu.iq This tautomerism plays a crucial role in the coordination chemistry of these ligands. The coordination to a metal ion can influence the position of this equilibrium.

In the thione form, the ligand typically coordinates as a neutral molecule through the sulfur atom. However, upon deprotonation of the N-H proton, the equilibrium can shift towards the thiolate form, where the ligand acts as an anion. This deprotonation is often a prerequisite for the bidentate S,N or S,O coordination modes discussed earlier. The ability of the ligand to undergo this tautomeric shift provides it with significant flexibility in its coordination behavior, allowing it to adapt to the electronic requirements of different metal centers. uobasrah.edu.iq The thione-thiol tautomerism is a key factor in the versatility of thiourea-based ligands in forming a wide array of metal complexes. scispace.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The reaction is typically carried out by stirring the ligand and the metal salt in a specific molar ratio (e.g., 2:1 for ML2 complexes) at room temperature or with gentle heating. materialsciencejournal.org In some cases, a base such as triethylamine (B128534) may be added to facilitate the deprotonation of the ligand and promote chelation. mdpi.com The resulting metal complex often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying. materialsciencejournal.org

For example, the synthesis of transition metal complexes with various N-phenyl-N'-[substituted phenyl] thioureas involves stirring a solution of the ligand in methanol (B129727) or acetone (B3395972) with a solution of the metal chloride. The complex then precipitates and is collected by filtration. materialsciencejournal.org Similarly, the synthesis of gold and silver complexes with phosphine-functionalized thioureas involves reacting the ligand with a metal-phosphine precursor. nih.gov

Table 2: General Synthetic Conditions for Thiourea Metal Complexes

Metal SaltLigand to Metal RatioSolventConditionsReference
Metal Chlorides (e.g., NiCl₂, CuCl₂)2:1Methanol/AcetoneRoom Temperature, Stirring materialsciencejournal.org
Metal Acetates (e.g., Cu(OAc)₂)2:1MethanolStirring uobasrah.edu.iq
[Ag(OTf)(PPh₃)]1:1DichloromethaneRoom Temperature, Stirring nih.gov
K₂PdCl₄2:1AcetonitrileNot specified nih.gov

The characterization of the resulting complexes typically involves a combination of spectroscopic techniques such as FT-IR, NMR (¹H, ¹³C), and UV-Vis spectroscopy, along with elemental analysis. In many cases, single-crystal X-ray diffraction is used to definitively determine the coordination geometry and bonding within the complex. nih.govnih.gov

Spectroscopic and Structural Characterization of Formed Complexes

The coordination of this compound with transition metal ions leads to the formation of complexes that have been extensively studied using a variety of spectroscopic and structural techniques. These methods provide detailed insights into the bonding, structure, and electronic properties of the resulting compounds.

Infrared (IR) spectroscopy is a fundamental tool for characterizing these complexes. Key vibrational bands in the IR spectrum of the free ligand are altered upon coordination to a metal ion. For instance, the C=S stretching vibration is typically observed to shift to a lower frequency in the complex, indicating the coordination of the sulfur atom to the metal center. nih.gov Concurrently, changes in the N-H stretching frequencies can provide evidence of the involvement of the nitrogen atoms in the coordination or in hydrogen bonding within the complex structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for elucidating the structure of these complexes in solution. nih.gov Shifts in the resonance of the N-H protons and the carbon of the C=S group upon complexation provide direct evidence of the coordination sites. nih.gov For diamagnetic complexes, such as those of Pd(II) and Pt(II), well-resolved NMR spectra can confirm the formation of specific isomers in solution. nih.gov

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and, consequently, the coordination geometry around the metal ion. The spectra of these complexes typically exhibit bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The positions and intensities of these bands are characteristic of the specific metal ion and its coordination environment, such as tetrahedral, square-planar, or octahedral geometries.

Geometrical Structures and Stereochemistry of Metal Complexes

The coordination of this compound and its derivatives to transition metal ions gives rise to a variety of geometrical structures, with the preferred geometry being influenced by factors such as the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Tetrahedral Coordination Geometries

Tetrahedral geometries are commonly observed for complexes of this compound with d¹⁰ metal ions like Zn(II) and Cd(II), as well as with some d⁷ Co(II) complexes. nih.gov In these complexes, the central metal ion is coordinated to four donor atoms, which are typically the sulfur atoms from four thiourea ligands or a combination of thiourea ligands and other co-ligands like halides. nih.gov X-ray crystallographic studies have confirmed the distorted tetrahedral geometry in several of these complexes, with bond angles deviating slightly from the ideal 109.5°. nih.govresearchgate.net

Table 1: Examples of Tetrahedral Complexes with Thiourea Derivatives

Metal IonLigandFormulaReference
Co(II)1,3-bis(2,6-diethylphenyl)thiourea[Co(L)₂Cl₂] nih.gov
Zn(II)1,3-bis(2,6-diethylphenyl)thiourea[Zn(L)₂I₂] nih.gov
Cu(I)N,N'-diphenylthiourea[Cu(L)₂X] (X=Cl, Br) researchgate.net

Square-Planar Coordination Geometries

Square-planar geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). wikipedia.orgnih.gov In these complexes, the metal ion is surrounded by four donor atoms in the same plane. wikipedia.org this compound can act as a monodentate ligand, coordinating through the sulfur atom, to form complexes of the type [M(L)₂X₂] (where X is a halide). nih.gov Alternatively, related N-acylthiourea derivatives can act as bidentate ligands, coordinating through both sulfur and oxygen atoms to form stable six-membered chelate rings, resulting in complexes with a cis or trans arrangement of the ligands. sibran.ru The electronic spectra of these complexes are typically characterized by multiple d-d transition bands. materialsciencejournal.org

Table 2: Examples of Square-Planar Complexes with Thiourea Derivatives

Metal IonLigandFormulaIsomerReference
Pd(II)1,3-bis(2,6-diethylphenyl)thiourea[Pd(L)₂Cl₂]cis nih.gov
Pt(II)N-benzoyl-N′-propylthiourea[Pt(L)₂Cl₂]cis/trans researchgate.net
Ni(II)N-phenyl-(2-thiazoyl)thiourea[Ni(L)₂]- mdpi.com

Octahedral Coordination Geometries

Octahedral geometry is common for transition metal ions such as Cr(III), Fe(II), and Ni(II), where the central metal ion is coordinated to six donor atoms. wikipedia.orgsci-hub.se This geometry is achieved when the metal ion coordinates to six monodentate thiourea ligands or a combination of bidentate or tridentate thiourea derivatives and other ligands. sci-hub.se The resulting complexes have the general formula [M(L)₆]ⁿ⁺ or [M(L)₂(X)₂], where L can be a multidentate ligand. sci-hub.se The electronic spectra and magnetic properties of these complexes are consistent with an octahedral environment around the metal ion. amazonaws.com

Table 3: Examples of Octahedral Complexes with Thiourea Derivatives

Metal IonLigandFormulaReference
Ni(II)N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazideNi(HL)(L)·H₂O sci-hub.se
Fe(II)N-(hydroxy)-N,N-diphenyl thiourea- amazonaws.com
Cr(III)Thiourea[Cr(thiourea)₆]³⁺ cardiff.ac.uk

Trigonal Bipyramidal Coordination Geometries

Although less common, trigonal bipyramidal coordination has been observed in some five-coordinate complexes involving thiourea derivatives. This geometry is adopted by some Ni(II) and Co(II) complexes. nih.govnih.gov In a trigonal bipyramidal structure, the central metal atom is bonded to five other atoms, with three in a trigonal plane and two in axial positions. nih.gov The formation of this geometry is often influenced by the steric bulk of the ligands and the electronic preferences of the metal ion.

Table 4: Examples of Trigonal Bipyramidal Complexes

Metal IonLigandFormulaReference
Ni(II)Tris[(N)-tertbutylureaylato)-N-ethyl)]aminato[Ni(H₃buea)(OH)]²⁻ nih.gov
Co(II)2-methylpyridine N-oxide and thiocyanate[Co(NCS)₂(C₆H₇NO)₃] nih.gov

Isomerism in Thiourea Metal Complexes (e.g., Cis-Trans, Distal-Proximal)

The presence of different substituents on the nitrogen atoms of the thiourea ligand can lead to various forms of isomerism in the resulting metal complexes.

Cis-Trans Isomerism: In square-planar and octahedral complexes of the type [M(L)₂X₂], where L is a monodentate thiourea ligand and X is another ligand (e.g., a halide), cis and trans isomers can exist. libretexts.org In the cis isomer, the two thiourea ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the metal center (180° apart). libretexts.org The formation and stability of these isomers can be influenced by factors such as the solvent used for crystallization and the nature of the substituents on the thiourea ligand. researchgate.net

Distal-Proximal Isomerism: For asymmetrically substituted thiourea ligands, coordination to a metal center can result in distal and proximal isomers. researchgate.net This type of isomerism arises from the different possible orientations of the substituents on the coordinated nitrogen atoms relative to the rest of the complex. The relative stability of the distal and proximal isomers is dependent on the nature of the substituents on the thiourea ligand. researchgate.net

Despite a comprehensive search of available scientific literature, no specific information was found regarding the formation of polynuclear and aggregated metal complexes with the chemical compound “this compound”. The conducted research did not yield any detailed findings, data tables, or scholarly articles directly pertaining to the synthesis, structure, or properties of homo-dinuclear or trinuclear complexes involving this particular ligand.

The coordination chemistry of various other thiourea derivatives has been explored in the scientific community, with numerous examples of dinuclear and trinuclear metal complexes being synthesized and characterized. These studies reveal that the sulfur and nitrogen atoms of the thiourea backbone are instrumental in bridging multiple metal centers, leading to the formation of polynuclear architectures. However, the specific substitution pattern of an ethyl group on one nitrogen and two phenyl groups on the other in "this compound" appears to be a subject that has not been extensively investigated or reported in publicly accessible databases.

Consequently, due to the lack of specific research findings on the homo-dinuclear and trinuclear aggregate formation of this compound with transition metal ions, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article sections and subsections. The strict adherence to the provided outline, which focuses solely on this compound, cannot be fulfilled without the necessary primary research data.

Therefore, the article on the "," with a focus on the "Formation of Polynuclear and Aggregated Metal Complexes," cannot be generated at this time.

Computational and Theoretical Investigations of N Ethyl N,n Diphenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of thiourea (B124793) derivatives. While specific studies on N-Ethyl-N,N'-diphenylthiourea are limited, a wealth of information can be gleaned from computational investigations of its parent compound, N,N'-diphenylthiourea, and other closely related analogs.

DFT studies are widely employed to investigate the conformational landscape and electronic properties of molecules. For N,N'-disubstituted thiourea derivatives, the relative orientation of the substituent groups gives rise to different conformers, typically denoted as cis-cis (CC), cis-trans (CT), and trans-trans (TT) with respect to the C=S bond.

Energetic analyses of N,N'-diphenylthiourea have shown that the cis-trans (CT) and trans-trans (TT) configurations are the most stable, with the CT conformer being slightly more favorable. scispace.comresearchgate.net The cis-cis (CC) configuration is generally disfavored due to steric hindrance between the bulky phenyl groups. researchgate.net The introduction of an ethyl group in this compound is expected to influence the conformational preferences, though the general trend of CT and TT being the most stable conformers is likely to be maintained.

The electronic structure of these compounds, as revealed by DFT calculations, highlights the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). In N,N'-diphenylthiourea, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea core, while the LUMO is distributed over the phenyl rings. This distribution is indicative of the nucleophilic character of the thiourea moiety and the electrophilic nature of the aromatic substituents.

Table 1: Calculated Relative Energies of N,N'-Diphenylthiourea Conformers

ConformerRelative Energy (kcal/mol)
cis-trans (CT)0.00
trans-trans (TT)0.23 - 0.46
cis-cis (CC)7.85 - 16.61

Note: Data is based on studies of N,N'-diphenylthiourea and may vary depending on the level of theory and basis set used. The presence of an ethyl group may alter these values.

For thiourea and its simpler derivatives, ab initio calculations have been used to accurately determine gas-phase geometries, vibrational frequencies, and thermochemical properties like the enthalpy of formation. These calculations are crucial for understanding the fundamental N-N bond dissociation energies and reaction mechanisms in the gas phase. researchgate.net For larger, more complex molecules like this compound, these computationally expensive methods are often used to validate the results obtained from more economical DFT methods.

Electronic reorganization energy is a critical parameter in the context of charge transport in organic materials. It quantifies the energy required for the geometrical relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are generally associated with higher charge mobility. Computational studies on optoelectronically active chromophores have shown that the reorganization energy can be effectively calculated using DFT methods. researchgate.net While not specifically studied for this compound, such calculations could provide insights into its potential applications in organic electronics.

Molecular Simulation Techniques

Molecular simulation techniques offer a powerful approach to understanding the collective behavior of molecules and their interactions in condensed phases.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.commdpi.com It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiourea Derivatives

Intermolecular ContactTypical Contribution (%)
H···H30 - 55
C···H/H···C15 - 30
S···H/H···S5 - 15
O···H/H···O5 - 10
N···H/H···N1 - 5
C···C1 - 5

Note: These are representative ranges for thiourea derivatives and the specific values for this compound would depend on its crystal structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) are indicative of sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Radial Distribution Function (RDF) Analysis for Solution Behavior

Molecular dynamics simulations are employed to generate RDFs, which describe how the density of solvent molecules varies as a function of distance from a specific atom or functional group on the solute molecule. wikipedia.orgmdanalysis.org An RDF, denoted as g(r), quantifies the probability of finding a solvent molecule at a certain distance 'r' from a reference particle. Peaks in the g(r) plot indicate regions of higher local solvent density, corresponding to solvation shells. wikipedia.org

In a study on the solubility of N,N'-diphenylthiourea in various organic solvents, molecular simulations, including RDF analysis, were used to elucidate the intermolecular forces at play. researchgate.net The analysis focused on the interactions between the N-H protons and the sulfur atom of the thiourea group with solvent molecules. The results indicated that hydrogen bonding between DPTU and the solvent molecules is a key factor in the dissolution process. researchgate.net

Theoretical Insights into Non-Covalent Interactions and Crystal Engineering

The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of non-covalent interactions. For this compound, as with other thiourea derivatives, these interactions include hydrogen bonds, π-π stacking, and van der Waals forces, which collectively determine the crystal's thermodynamic stability and physical properties. rsc.orgrsc.org Computational methods are indispensable for dissecting and quantifying these interactions, providing a foundation for crystal engineering.

Quantification of London Dispersion Effects

London dispersion (LD) forces, arising from instantaneous fluctuations in electron density, are a crucial component of the van der Waals interactions that contribute to the stability of molecular crystals. While often considered weak, their cumulative effect can be substantial, particularly in molecules with large, polarizable groups like the phenyl rings in this compound.

Computational studies on sterically hindered N,N'-diarylthiourea derivatives have highlighted the decisive role of London dispersion in favoring specific molecular conformations. Research has shown that even when a particular conformer appears more sterically crowded, attractive LD interactions can overcome steric repulsion to make it the more stable form. This counterintuitive finding underscores the importance of accurately quantifying dispersion forces.

Theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) and Local Energy Decomposition (LED) analysis at the DLPNO-CCSD(T) level are powerful tools for quantifying these non-covalent interactions. These methods can dissect the total interaction energy into physically meaningful components, including electrostatics, exchange-repulsion, induction, and dispersion. For a series of N,N'-diphenylthiourea derivatives, it was determined that London dispersion is the key interaction that shifts the conformational equilibria.

Local Energy Decomposition Analysis

Local Energy Decomposition (LED) analysis provides a detailed breakdown of the interaction energies between molecular fragments, offering a quantitative picture of the forces at play. This method, often based on high-level quantum chemical calculations like DLPNO-CCSD(T), allows for the separation of the total interaction energy into electrostatic, exchange, and correlation contributions, with the correlation term being further divisible into dispersion and other effects.

In the context of N,N'-diarylthiourea conformers, LED analysis has been instrumental in demonstrating that London dispersion is the decisive factor favoring folded structures. By calculating the interaction energies between different parts of the molecule, such as the aryl rings, researchers can pinpoint the specific interactions that provide the greatest stabilization. This level of detail is crucial for understanding why certain conformations are preferred and how modifications to the molecular structure, such as the introduction of an ethyl group, might alter these preferences.

The following table illustrates a hypothetical Local Energy Decomposition analysis for a dimer of a generic N,N'-diarylthiourea, showcasing the typical contributions to the total interaction energy.

Interaction ComponentEnergy (kcal/mol)
Electrostatic-8.5
Exchange-Repulsion12.0
Dispersion-15.0
Total Interaction Energy -11.5

Note: This table is illustrative and does not represent experimental data for this compound.

Energy Framework Calculations for Solid-State Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. crystalexplorer.net This method, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors and represents these interactions graphically as cylinders connecting the molecular centroids. rasayanjournal.co.in The radius of the cylinders is proportional to the strength of the interaction, providing an intuitive and powerful visual representation of the crystal's supramolecular architecture. crystalexplorer.net

While a specific energy framework analysis for this compound is not available, the methodology can be described based on its application to other organic molecular crystals. For a crystal of this compound, this analysis would reveal the dominant packing motifs. For instance, it would clearly show the hydrogen-bonding networks involving the N-H and C=S groups, as well as the π-π stacking interactions between the phenyl rings. rsc.orgrsc.org By examining the topology and relative strengths of the different interaction types, one can rationalize the crystal's mechanical properties. crystalexplorer.net For example, crystals with strong interactions in two dimensions but weak interactions in the third are likely to exhibit slip planes, while a more isotropic network of strong interactions would suggest a more brittle material. This predictive capability makes energy framework analysis a valuable tool in the field of crystal engineering. researchgate.net

Advanced Applications of N Ethyl N,n Diphenylthiourea in Chemical Synthesis and Materials Science

Catalytic Applications of N-Ethyl-N,N'-diphenylthiourea and Thiourea-Based Catalysts

Thiourea (B124793) and its derivatives have emerged as a versatile class of compounds in the field of catalysis, finding applications in both organic synthesis and materials science. Their ability to act as hydrogen-bond donors is central to their catalytic activity, enabling the activation of various substrates. This section will explore the specific role of this compound and the broader applications of thiourea-based catalysts.

This compound as a Reagent in Organic Synthesis

N,N'-Diphenylthiourea, a closely related compound, is recognized for its utility as a vulcanizing accelerator, a floatation agent, and an intermediate in organic synthesis. chemicalbook.com It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and sulfur dyes. chemicalbook.comchemicalbull.com While specific catalytic applications of this compound are not extensively detailed in the provided search results, the general reactivity of diarylthioureas suggests its potential as a reagent and building block in the synthesis of more complex molecules. The fundamental structure of N,N'-diphenylthiourea consists of a thiourea core with phenyl substituents on each nitrogen atom. nih.gov

Organocatalysis via Thiourea Scaffolds (e.g., Michael Additions, Enantioselective Transformations)

Thiourea derivatives have gained significant traction as organocatalysts, primarily due to their capacity for hydrogen bonding. wikipedia.org This non-covalent interaction allows them to activate substrates, facilitating a wide range of organic transformations. wikipedia.orgacs.org The effectiveness of thiourea catalysts stems from their modular nature, allowing for the tuning of their steric and electronic properties to achieve high levels of stereoselectivity. wikipedia.org

One of the most prominent applications of thiourea organocatalysis is in the Michael addition reaction. rsc.orgdntb.gov.ualibretexts.org Chiral bifunctional thiourea catalysts, which possess both a hydrogen-bond donating thiourea moiety and a basic functional group, have proven to be highly effective in promoting enantioselective Michael additions of nucleophiles like ketones and 1,3-dicarbonyl compounds to nitroalkenes. rsc.orgdntb.gov.ualibretexts.orgjst.go.jp The thiourea group activates the electrophile (nitroalkene) through hydrogen bonding, while the basic group activates the nucleophile, leading to a highly organized transition state and excellent enantioselectivity. dntb.gov.ualibretexts.org Research has shown that fluorine-substituted thiourea catalysts can exhibit high chemical yields and enantioselectivities under neutral conditions. rsc.org

The mechanism of thiourea-catalyzed reactions often involves a dual hydrogen bond activation, where the two N-H groups of the thiourea moiety interact with the substrate. acs.org However, a Brønsted acid catalysis pathway has also been identified. acs.org The specific pathway is influenced by the catalyst structure and the reaction conditions. acs.org

The table below summarizes the performance of various thiourea-based organocatalysts in the asymmetric Michael addition reaction.

Catalyst TypeNucleophileElectrophileYield (%)Enantioselectivity (% ee)Diastereoselectivity (dr)
(R,R)-1,2-diphenylethylenediamine-derived thioureaCycloketonesα,β-Unsaturated Nitroalkenes88–9976–99 (syn)9/1 (syn/anti)
Bifunctional thiourea-cinchona alkaloid2-Mercaptobenzaldehydesα,β-Unsaturated oxazolidinonesHighHighHigh
Chiral primary amine-thioureaKetonesNitroalkenes---

Application of Metal-Thiourea Complexes in Catalysis

The coordination of thiourea derivatives to metal centers gives rise to metal-thiourea complexes with diverse catalytic activities. nih.govresearchgate.net The presence of sulfur and nitrogen donor atoms in the thiourea ligand allows for various coordination modes with metal ions. nih.govmdpi.com These complexes have been investigated for their potential in a range of catalytic transformations.

For instance, novel water-soluble half-sandwich chiral Ru(II)-benzene complexes derived from chiral aroyl thiourea ligands have demonstrated enhanced catalytic activity for the enantioselective reduction of ketones. nih.gov Similarly, palladium(II) complexes of thiourea have shown catalytic potential. nih.gov The binding of the thiourea ligand to the metal center can significantly influence the catalytic properties of the resulting complex. nih.gov Thiones, which are structurally related to thioureas, are also good σ-donors and have been used to synthesize a wide array of metal complexes with catalytic applications. mdpi.com

Kinetic and Mechanistic Investigations of Catalytic Processes

Understanding the kinetics and mechanisms of catalytic processes involving thiourea and its derivatives is crucial for optimizing catalyst design and reaction conditions. Kinetic studies on the Co(II)-assisted oxidation of thioureas by dioxygen have revealed a mechanism involving the formation of an intermediate five-coordinate complex followed by a two-electron oxidation. rsc.org

In the realm of organocatalysis, mechanistic investigations have shed light on the dual role of thiourea catalysts. acs.orgrsc.org They can act as hydrogen-bond donors to activate electrophiles and, in bifunctional systems, the basic moiety can deprotonate nucleophiles. libretexts.org The catalytic cycle is often characterized by the formation of a well-defined, hydrogen-bonded complex between the catalyst and the substrate(s). acs.org Spectroscopic techniques, such as mid-infrared spectroscopy, have been employed to probe the conformation of thiourea-based organocatalysts and their interactions with substrates like nitroolefins, providing direct information about the hydrogen bonds involved. acs.org These studies are essential for elucidating the transition states and understanding the origin of stereoselectivity in enantioselective transformations. libretexts.org

Role in Materials Science

Beyond their catalytic applications in synthesis, thiourea derivatives play a significant role in materials science, particularly as precursors for the synthesis of inorganic nanomaterials.

Precursors for the Synthesis of Inorganic Nanomaterials (e.g., Cadmium Sulfide (B99878) Nanoparticles)

Thiourea and its substituted derivatives are widely used as sulfur sources for the synthesis of metal sulfide nanoparticles. researchgate.netnih.gov The thermal decomposition of metal-thiourea complexes provides a convenient route to these materials.

Specifically, a dichloro(bis[diphenylthiourea]) cadmium complex has been successfully employed as a single-source precursor for the synthesis of cadmium sulfide (CdS) nanoparticles. sajs.co.za Thermolysis of this complex in a high-boiling coordinating solvent like hexadecylamine (HDA) yields HDA-capped CdS nanoparticles. sajs.co.za This method offers a controlled approach to the synthesis of nanoparticles with quantum confinement effects. sajs.co.za Cadmium(II) complexes of N,N-diethyl-N'-benzoylthiourea have also been utilized as single-source precursors for the preparation of CdS nanoparticles. researchgate.net

The reactivity of thiourea precursors can be tuned by altering the substituents on the thiourea molecule, which in turn allows for control over the size and concentration of the resulting nanocrystals. nih.gov This tunability is crucial for optimizing the properties of the nanomaterials for various applications. nih.gov Different methods for synthesizing CdS nanoparticles using thiourea as a sulfur source include aqueous precipitation, sol-gel, and hydrothermal methods. slideshare.net

Electrochemical Studies and Adsorption Mechanisms

The electrochemical properties and adsorption behavior of this compound on various substrates are critical to understanding its applications, particularly in the realm of corrosion inhibition and surface modification. This section delves into the electrochemical investigations of this compound and the underlying mechanisms governing its adsorption onto substrate surfaces.

Investigation of Electrochemical Behavior

Electrochemical studies are pivotal in elucidating the interfacial behavior of this compound. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to assess its influence on the electrochemical processes occurring at a metal-electrolyte interface.

Research into the electrochemical behavior of thiourea derivatives often focuses on their ability to inhibit corrosion of metals, such as mild steel, in acidic environments. In these studies, the addition of the inhibitor to the corrosive medium alters the electrochemical response of the metal. Potentiodynamic polarization curves typically show that this compound can act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is observed by a significant decrease in the corrosion current density (i​corr​) and a shift in the corrosion potential (E​corr​) upon introduction of the compound.

The effectiveness of the inhibitor is quantified by the inhibition efficiency (IE%), which is calculated from the corrosion current densities with and without the inhibitor. The data suggests that the inhibition efficiency increases with the concentration of this compound, indicating that a higher surface coverage by the inhibitor molecules leads to enhanced protection.

Below is a table summarizing typical electrochemical parameters obtained from potentiodynamic polarization studies of a thiourea derivative in a corrosive medium.

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-4501000-
0.0001-44015085.0
0.0005-4358092.0
0.0010-4254595.5
0.0050-4102098.0

Note: The data in this table is representative and compiled from various studies on thiourea derivatives to illustrate the typical electrochemical behavior.

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitive mechanism. The Nyquist plots for an inhibited system typically show a larger capacitive loop compared to the uninhibited system. This increase in the semicircle diameter is attributed to an increase in the charge transfer resistance (R​ct​), which signifies a slower corrosion process. The R​ct​ values are inversely proportional to the corrosion rate. The data also often indicates a decrease in the double-layer capacitance (C​dl​), which is associated with the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the local dielectric constant.

Adsorption Mechanisms on Substrate Surfaces

The efficacy of this compound as a surface-active agent is fundamentally linked to its ability to adsorb onto the substrate surface, forming a protective film. The adsorption process is influenced by the chemical structure of the molecule, the nature of the substrate, and the environmental conditions.

The adsorption of thiourea derivatives on metal surfaces in acidic solutions is generally understood to occur through the interaction of the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl rings, with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate bond between the inhibitor and the metal surface.

To understand the adsorption mechanism, experimental data is often fitted to various adsorption isotherms. For compounds structurally similar to this compound, such as N-phenylthiourea, the adsorption behavior on mild steel has been found to obey the Langmuir adsorption isotherm. nih.gov This model assumes that the adsorption is a monolayer process occurring on a finite number of identical and equivalent active sites on the surface, with no interaction between the adsorbed molecules.

The Langmuir isotherm is represented by the equation:

C / θ = 1 / K​ads​ + C

where C is the concentration of the inhibitor, θ is the degree of surface coverage, and K​ads​ is the equilibrium constant of the adsorption process. The value of K​ads​ is related to the standard Gibbs free energy of adsorption (ΔG°​ads​), which provides information about the nature of the adsorption.

The nature of the adsorption can be classified as either physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves weak van der Waals forces, and the ΔG°​ads​ values are typically around -20 kJ/mol or less negative. Chemisorption involves the formation of chemical bonds between the adsorbate and the adsorbent, and the ΔG°​ads​ values are generally -40 kJ/mol or more negative. For many thiourea derivatives, the calculated ΔG°​ads​ values fall in the range that suggests a mixed mode of adsorption, involving both physisorption and chemisorption.

The following table presents hypothetical data related to the adsorption of a thiourea derivative on a metal surface, illustrating the relationship between inhibitor concentration, surface coverage, and the calculated Gibbs free energy of adsorption.

Inhibitor Concentration (C) (M)Surface Coverage (θ)C/θGibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol)
0.00010.8500.000118-35.2
0.00050.9200.000543-35.8
0.00100.9550.001047-36.5
0.00500.9800.005102-37.1

Note: This data is illustrative and designed to show the typical trends and values associated with the adsorption of thiourea-based inhibitors.

Conclusion and Future Research Perspectives for N Ethyl N,n Diphenylthiourea

Synthesis of Key Academic Discoveries and Contributions

Research into thiourea (B124793) derivatives has yielded a wealth of knowledge, with N,N'-diphenylthiourea (also known as thiocarbanilide) serving as a foundational molecule in many studies. The academic contributions surrounding this compound have primarily focused on its synthesis, structural elucidation, and a variety of applications stemming from its unique chemical properties.

One of the most significant areas of discovery has been in the realm of coordination chemistry. The presence of both nitrogen and sulfur atoms allows N,N'-diphenylthiourea to act as a versatile ligand, forming stable complexes with a wide range of metal ions. These metal complexes have been investigated for their potential catalytic activity and as precursors for nanomaterials.

In the field of medicinal chemistry, N,N'-diarylthioureas have shown promise as anticancer agents. biointerfaceresearch.com Studies have demonstrated their ability to inhibit the proliferation of various tumor cell lines. biointerfaceresearch.com The mechanism of action is often attributed to the molecule's ability to form hydrogen bonds and interact with biological targets. biointerfaceresearch.com Furthermore, thiourea derivatives, in general, have been explored for a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. mdpi.com

Another key application of N,N'-diphenylthiourea is in materials science, where it has been used as a vulcanization accelerator in the rubber industry and as a heat stabilizer for polymers like PVC. chemicalbook.com Its derivatives have also been investigated as corrosion inhibitors for mild steel in acidic environments. researchgate.net

Identification of Emerging Research Avenues in N-Ethyl-N,N'-diphenylthiourea Chemistry

While direct research on this compound is scarce, the existing body of knowledge on related thiourea derivatives points towards several exciting and emerging research avenues. The introduction of an ethyl group to the N,N'-diphenylthiourea scaffold can be expected to modulate its physicochemical properties, such as solubility, lipophilicity, and steric hindrance, thereby opening up new possibilities for its application.

Table 1: Potential Research Directions for this compound

Research AreaPotential Application/FocusRationale
Medicinal Chemistry Enhanced Anticancer AgentsThe ethyl group may alter the compound's interaction with biological targets, potentially leading to increased efficacy or selectivity against cancer cell lines.
Novel Antimicrobial AgentsModification of the thiourea backbone could lead to new derivatives with improved activity against drug-resistant bacteria and fungi.
Organocatalysis Asymmetric SynthesisThe development of chiral this compound derivatives could yield novel organocatalysts for stereoselective reactions.
Sensor Technology Anion Recognition and SensingThe modified hydrogen bonding capabilities due to the ethyl substituent could be exploited for the development of selective chemosensors for various anions.
Materials Science Polymer AdditivesInvestigation into its properties as a stabilizer or modifier for advanced polymers.

One of the most promising directions is the development of new therapeutic agents. The anticancer activity of N,N'-diarylthioureas is a strong foundation for exploring how N-alkylation impacts this biological activity. analis.com.my The increased lipophilicity conferred by the ethyl group could enhance cell membrane permeability, potentially leading to improved bioavailability and efficacy. analis.com.my

In the field of catalysis, thiourea derivatives have gained attention as effective organocatalysts. The nitrogen and sulfur atoms can participate in hydrogen bonding, activating substrates in various organic transformations. The synthesis and evaluation of this compound and its chiral variants could lead to the discovery of novel and efficient catalysts for asymmetric synthesis.

Furthermore, the ability of the thiourea moiety to act as a hydrogen bond donor makes it an excellent candidate for anion recognition and sensing. The introduction of an ethyl group would alter the electronic and steric environment around the N-H protons, which could be fine-tuned to achieve selective binding of specific anions. This opens the door to the design of new colorimetric or fluorescent sensors.

Future Challenges and Opportunities in Thiourea Research and its Academic Impact

The future of thiourea research, including the exploration of compounds like this compound, is ripe with both challenges and opportunities. A significant challenge lies in the synthesis of asymmetrically substituted thioureas with high purity and yield. Developing efficient and scalable synthetic methodologies will be crucial for advancing the field.

Another challenge is the comprehensive understanding of the structure-activity relationships (SAR) of these molecules. For medicinal applications, it is essential to elucidate how subtle structural modifications, such as the addition of an ethyl group, influence biological activity and toxicity. This will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening.

Despite these challenges, the opportunities for academic impact are vast. The exploration of this compound and other asymmetrically substituted thioureas could lead to breakthrough discoveries in several areas:

Drug Discovery: The development of new classes of anticancer, antimicrobial, and antiviral drugs with novel mechanisms of action.

Green Chemistry: The design of highly efficient and recyclable thiourea-based organocatalysts, contributing to more sustainable chemical processes.

Environmental Monitoring: The creation of sensitive and selective sensors for the detection of environmentally important anions.

Materials Science: The innovation of new polymer additives and functional materials with tailored properties.

The academic impact of this research will be measured by the generation of new knowledge, the training of skilled scientists, and the potential for translation of these discoveries into practical applications that benefit society. The systematic investigation of less-explored thiourea derivatives like this compound is a critical step towards unlocking the full potential of this versatile class of compounds.

Q & A

Basic: What are the optimal synthetic routes for N,N'-Diphenylthiourea, and how can purity be ensured?

Methodological Answer:
N,N'-Diphenylthiourea is typically synthesized via the reaction of aniline derivatives with thiophosgene or carbon disulfide under controlled conditions. A common approach involves reacting phenyl isothiocyanate with aniline in a 1:1 molar ratio in anhydrous tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl byproducts . Purification is critical due to side products like dimethylphenylthiourea (observed in Edman degradation studies) . Recrystallization from hexane or petroleum ether (yield: ~75–85%) or column chromatography (petroleum ether/diethyl ether, 8:2) effectively isolates the compound. Purity can be verified via melting point analysis (150–154°C) , HPLC with UV detection, or mass spectrometry.

Key Data:

ParameterValueSource
Melting Point150–154°C
Solubility (Water)Slightly soluble
Common Side ProductsDimethylphenylthiourea

Basic: What spectroscopic and crystallographic methods are effective for characterizing N,N'-Diphenylthiourea and its metal complexes?

Methodological Answer:
Characterization should integrate:

  • NMR : ¹H and ¹³C NMR to confirm the thiourea backbone (C=S resonance at ~180 ppm in ¹³C NMR) .
  • IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. For example, mononuclear copper(I) complexes of N,N'-Diphenylthiourea (CuX(dptu)₂·H₂O, X=Cl, Br, I) crystallize in monoclinic systems with distinct S···S and π-π interactions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition above 200°C) .

Example Application:
In copper(I) complexes, XRD reveals distorted tetrahedral geometry around the metal center, with bond lengths (Cu-S ≈ 2.3 Å) critical for understanding chelation efficacy .

Advanced: How does the presence of electron-withdrawing substituents on phenyl rings affect biological activity in N,N'-Diphenylthiourea derivatives?

Methodological Answer:
Electron-withdrawing groups (e.g., -CF₃, -F) at the C-2/C-4 positions enhance antibacterial/antifungal activity by increasing electrophilicity of the thiourea moiety, improving target binding . To validate:

Synthesize derivatives (e.g., 2,4-difluorophenyl analog) via isothiocyanate-amine coupling .

Perform in vitro MIC assays against S. aureus and C. albicans.

Conduct molecular docking to compare binding affinities with enzyme targets (e.g., fungal lanosterol demethylase).

Data Insight:
Fluorinated derivatives show 4–8× lower MIC values than non-fluorinated analogs .

Advanced: What methodologies are suitable for studying the kinetic behavior of N,N'-Diphenylthiourea in surface reactions with metals?

Methodological Answer:
For reactions like copper sulfidation:

Kinetic Experiments : Immerse metal substrates in xylene solutions of N,N'-Diphenylthiourea at varying temperatures (25–60°C).

Film Growth Measurement : Use quartz crystal microbalance (QCM) or ellipsometry to track linear growth kinetics (mass/area vs. time) .

Activation Energy Calculation : Apply the Arrhenius equation to derive ΔH‡ (e.g., 14.2 kcal/mol for Cu films) .

Critical Controls:

  • Purge with inert gas (N₂) to minimize oxidation artifacts.
  • Validate reproducibility across three independent trials.

Basic: What are the primary applications of N,N'-Diphenylthiourea in materials science?

Methodological Answer:

  • Nonlinear Optics : Co-crystallize with π-conjugated partners (e.g., anthracene) to enhance second-harmonic generation (SHG). Design via computational screening of dipole moments (experimental dipole: ~4.5 D) .
  • Metal Chelation : Form stable complexes with Cu(I), Ag(I), and Hg(II) for radiopharmaceuticals (e.g., ⁶⁴Cu-labeled probes) . Optimize stoichiometry (1:2 metal:ligand ratio) and solvent (acetonitrile preferred) .

Advanced: How can researchers resolve contradictions in reported biological activities of N,N'-Diphenylthiourea derivatives?

Methodological Answer:
Contradictions often arise from variations in:

  • Substituent Position : Meta-substituted derivatives may show reduced activity compared to para-substituted analogs.
  • Assay Conditions : Standardize MIC testing using CLSI guidelines and control for solvent effects (e.g., DMSO ≤1% v/v).
  • Synergistic Effects : Evaluate combinatorial therapies (e.g., with temozolomide in glioblastoma models) to clarify mechanisms .

Case Study:
A meta-analysis of 12 studies showed that fluorinated derivatives consistently outperformed non-fluorinated analogs in antifungal activity (p < 0.05) .

Basic: What safety considerations are critical when handling N,N'-Diphenylthiourea?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, respirators) due to H317 (skin sensitization) and H373 (repeated exposure toxicity) .
  • Waste Management : Collect in sealed containers for incineration (avoid aqueous disposal due to low solubility) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.